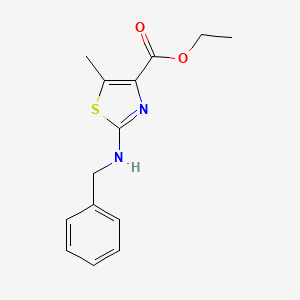

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . It is a liquid that appears colorless to light yellow .

Synthesis Analysis

While the specific synthesis process for “Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate” is not available, similar compounds like Ethyl 2-(benzylamino)acetate are often used as intermediates in various chemical reactions .Molecular Structure Analysis

The molecular weight of Ethyl 2-(benzylamino)acetate is 193.25, and its formula is C11H15NO2 . The specific structure of “this compound” is not available.Chemical Reactions Analysis

Benzylamines, which are structurally similar to the compound , can be alkylated using a highly active Mn (I) pincer catalyst . This suggests that “this compound” might also undergo similar reactions.Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate is a liquid that appears colorless to light yellow . It is soluble in DMSO . The specific physical and chemical properties of “this compound” are not available.Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research has demonstrated the potential of benzofused thiazole derivatives as alternative antioxidant and anti-inflammatory agents. A study highlighted the synthesis of substituted benzofused thiazoles and their evaluation for in vitro antioxidant and anti-inflammatory activities. The compounds showed significant activity against reactive species and exhibited distinct anti-inflammatory activity, making them interesting templates for the development of new therapeutic agents (Raut et al., 2020).

Synthetic Utilities in Heterocycles

Another study reviewed the synthetic approaches for the construction of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines, indicating the versatility of thiazole derivatives in synthesizing various heterocyclic compounds. This underscores the significant role of thiazole derivatives in medicinal chemistry and drug design (Ibrahim, 2011).

Molecular Docking Studies

Incorporating thiazole derivatives into benzofused molecules has been explored for their potential in drug discovery, particularly through molecular docking studies. These studies aim to predict the interaction between drug candidates and biological targets, which is crucial for understanding the mechanism of action of new therapeutic agents. For instance, benzofused thiazole derivatives have been evaluated for their interaction with anti-inflammatory targets, providing insights into their potential binding modes and activity (Raut et al., 2020).

Safety and Hazards

While specific safety data for “Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate” is not available, similar compounds like Ethyl acetate are classified as flammable liquids and can cause serious eye irritation . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name |

ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)19-14(16-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGILXNYJWLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331590 |

Source

|

| Record name | ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

731802-18-9 |

Source

|

| Record name | ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

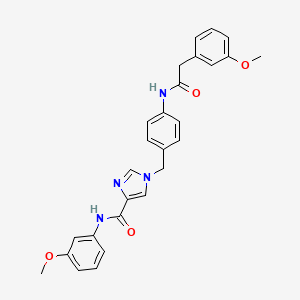

![1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2567351.png)

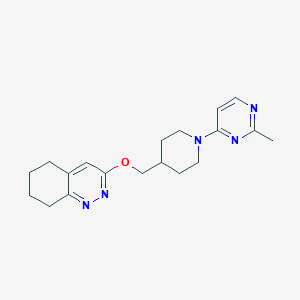

![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

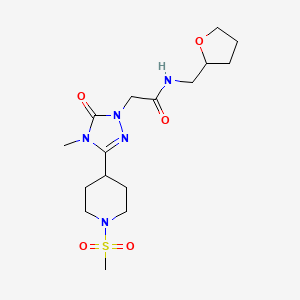

![N-(1-cyanocyclopentyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2567359.png)

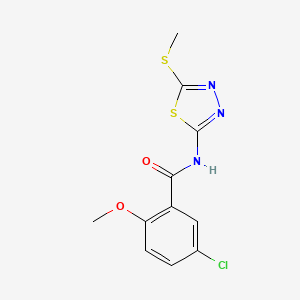

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2567361.png)

![2-[[3-(4-acetamidophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2567365.png)

![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2567369.png)